molecular formula C23H25FN2O3S B2822602 3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892765-36-5

3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2822602
CAS No.: 892765-36-5
M. Wt: 428.52
InChI Key: YSINCOKCBMOPMX-UHFFFAOYSA-N
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Description

This compound is a substituted quinolin-4-one derivative characterized by a 3,4-dimethylbenzenesulfonyl group at position 3, a fluorine atom at position 6, a methyl group at position 1, and a piperidin-1-yl substituent at position 5. The quinolinone core is a privileged scaffold in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties . The sulfonyl group and piperidine moiety may enhance interactions with hydrophobic pockets in biological targets, while the fluorine atom can improve metabolic stability and bioavailability.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-15-7-8-17(11-16(15)2)30(28,29)22-14-25(3)20-13-21(26-9-5-4-6-10-26)19(24)12-18(20)23(22)27/h7-8,11-14H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSINCOKCBMOPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the piperidinyl group. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a Lewis acid catalyst.

    Introduction of the Piperidinyl Group: This step can be achieved through nucleophilic substitution reactions using piperidine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides in the presence of bases or acids can be used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinoline core makes it a candidate for the development of new pharmaceuticals, particularly as potential anticancer or antimicrobial agents.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes due to its potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The closest structural analogue is 3-[(3-Chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one (CAS RN: 892759-89-6, ). Key structural differences include:

Feature Target Compound Analogue (CAS 892759-89-6)
Sulfonyl Substituent 3,4-Dimethylphenyl (electron-donating methyl groups) 3-Chlorophenyl (electron-withdrawing chlorine)
Position 7 Substituent Piperidin-1-yl (six-membered cyclic amine) Diethylamino (linear tertiary amine)
Position 1 Substituent Methyl group 4-Methylbenzyl (bulky aromatic substituent)

Physicochemical and Pharmacokinetic Implications

  • Sulfonyl Group : The 3,4-dimethylbenzenesulfonyl group in the target compound likely increases lipophilicity (logP) compared to the 3-chlorophenylsulfonyl group in the analogue. Methyl groups may reduce metabolic oxidation compared to chlorine, which is prone to dehalogenation .
  • In contrast, the diethylamino group in the analogue offers greater flexibility but may reduce binding specificity.
  • Position 1 Substituent : The methyl group in the target compound lowers molecular weight (MW) and may improve solubility compared to the 4-methylbenzyl group in the analogue, which adds steric bulk and could hinder membrane permeability.

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